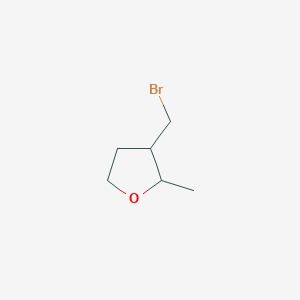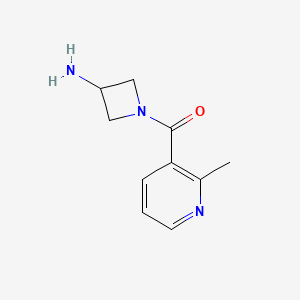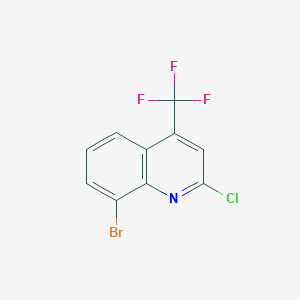
8-Bromo-2-chloro-4-(trifluoromethyl)quinoline
Overview
Description
Scientific Research Applications
Chemical Synthesis and Modification
Synthesis of Quinoline Derivatives : Quinoline derivatives, including those related to 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline, are synthesized through condensation and cyclization processes. These compounds can be further modified to produce various quinolinone isomers and carboxylic acids, offering a basis for diverse chemical applications (Lefebvre, Marull, & Schlosser, 2003).
Structural Elaboration for Functionalization : The bromo- and trifluoromethyl-functionalized quinolines undergo halogen/metal exchange reactions, leading to the generation of lithiated quinolines. These intermediates are key for further functionalization, providing a route to synthesize structurally diverse quinoline-based compounds (Marull & Schlosser, 2003).
Medicinal Chemistry and Antimicrobial Properties
Antimicrobial and Antimalarial Agents : Derivatives of bromo-chloro-quinoline, including those structurally related to 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline, have been evaluated for their antimicrobial and antimalarial properties. The synthesis route typically involves multiple steps starting from bromo-chloro-quinolinol intermediates (Parthasaradhi et al., 2015).
Potential Antitumor Agents : Halogenated quinolines, closely related to the 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline, have been synthesized as potential antitumor agents. These compounds, through structural modifications, demonstrate varying degrees of activity against different types of tumors (Lin & Loo, 1978).
Materials Science and Other Applications
Photoluminescent Properties : Studies on quinoline derivatives, such as 8-bromoquinoline, have led to the synthesis of compounds with unique photoluminescent properties. These findings are significant in the field of materials science, particularly for the development of novel luminescent materials (Consorti et al., 2004).
Corrosion Inhibition in Metals : Quinoline derivatives, including bromoquinoline, have been investigated for their role in corrosion inhibition. These compounds show potential in protecting metals like steel against corrosion, especially in acidic environments (Tazouti et al., 2021).
properties
IUPAC Name |
8-bromo-2-chloro-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-3-1-2-5-6(10(13,14)15)4-8(12)16-9(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNHABPTEUUBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



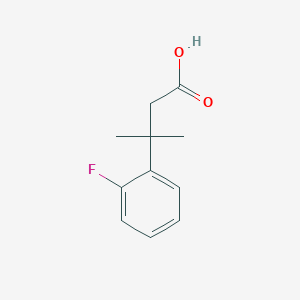
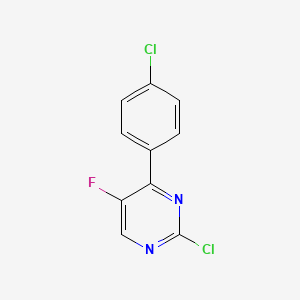
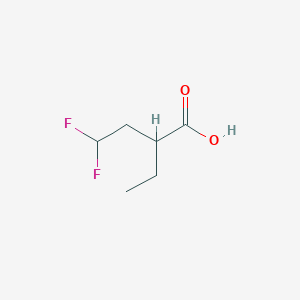
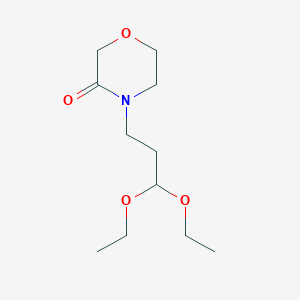
![8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1450406.png)
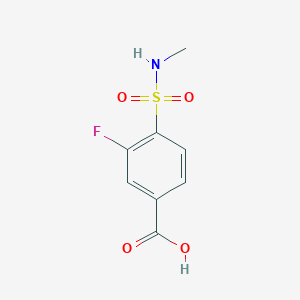

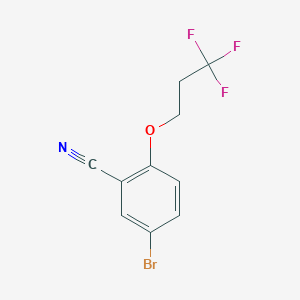
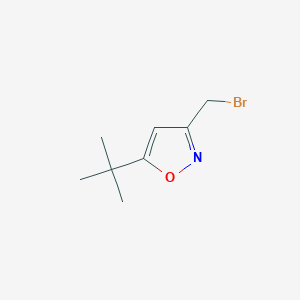
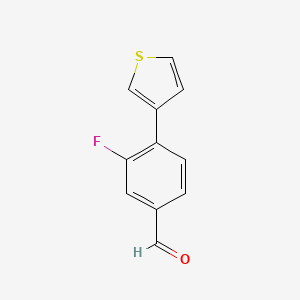
![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)
![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)
